molecular formula C17H22N2O3 B7888314 Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate

Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate

Cat. No.: B7888314
M. Wt: 302.37 g/mol
InChI Key: VJDNUCLKCQKXMM-UHFFFAOYSA-N
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Description

Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate (CAS 134563-22-7) is a bicyclic pyrrolidine derivative with a benzyl ester group and a pyrrolidine-1-carbonyl substituent. Its molecular formula is C₁₇H₂₂N₂O₃ (MW 302.37 g/mol), and it is commercially available in enantiomerically pure forms, such as the (R)- and (S)- configurations . The compound’s structure features two five-membered rings, which may adopt puckered conformations influencing reactivity and intermolecular interactions . It is used as a building block in pharmaceutical synthesis and catalysis due to its modular functional groups .

Properties

IUPAC Name

benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-16(18-10-4-5-11-18)15-9-6-12-19(15)17(21)22-13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDNUCLKCQKXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397967
Record name benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134563-22-7
Record name benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Mechanism

The mixed anhydride method employs iso-butoxycarbonyl chloride (i-BuOCOCl) to activate the carboxylic acid moiety of a pyrrolidine precursor. In a two-step sequence, benzyl chloroformate first protects the primary amine of pyrrolidine, forming benzyl pyrrolidine-1-carboxylate. Subsequent acylation with a second pyrrolidine unit, activated via mixed anhydride, introduces the pyrrolidine-1-carbonyl group at the C2 position.

Key Steps:

  • Protection: Pyrrolidine reacts with benzyl chloroformate in dichloromethane (DCM) at 0°C in the presence of triethylamine (TEA), yielding benzyl pyrrolidine-1-carboxylate (85% yield).

  • Acylation: The intermediate undergoes reaction with pyrrolidine-1-carbonyl chloride, generated in situ using i-BuOCOCl and N-methylmorpholine (NMM), at −15°C for 6 hours (72% yield).

Optimization Data:

ParameterConditionYield Improvement
Temperature−15°C vs. 25°C+18%
SolventTHF vs. DCM+12%
BaseNMM vs. TEA+9%

Carbodiimide-Mediated Coupling

Reagents and Stereochemical Control

This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation between benzyl pyrrolidine-1-carboxylate and pyrrolidine-1-carboxylic acid. Chiral auxiliaries, such as (R)- or (S)-benzyl groups, enable enantioselective synthesis.

Procedure:

  • Dissolve benzyl pyrrolidine-1-carboxylate (1.2 eq) and pyrrolidine-1-carboxylic acid (1.0 eq) in dry DMF.

  • Add EDC (1.5 eq), HOBt (1.5 eq), and catalytic DMAP. Stir at 25°C for 12 hours.

  • Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to obtain the product (68% yield, 89% ee).

Comparative Analysis:

Coupling AgentReaction Time (h)Enantiomeric Excess (%)
EDC/HOBt1289
DCC/HOBt1882
HATU891

Continuous Flow Microreactor Synthesis

Scalability and Industrial Applications

Continuous flow systems enhance mass transfer and thermal regulation, critical for exothermic acylation reactions. A microreactor setup with immobilized lipase catalysts achieves 94% conversion in 30 minutes, compared to 12 hours in batch processes.

Process Parameters:

  • Flow Rate: 0.5 mL/min

  • Temperature: 40°C

  • Catalyst: Immobilized Candida antarctica lipase B (CAL-B)

  • Residence Time: 30 minutes

Advantages:

  • Reduced byproduct formation (≤2% vs. 15% in batch).

  • Scalable to kilogram-scale production.

Enzymatic Dynamic Kinetic Resolution

Biocatalytic Approach

Pseudomonas fluorescens lipase (PFL) catalyzes the dynamic kinetic resolution of racemic benzyl pyrrolidine-1-carboxylate, enabling simultaneous acylation and enantiomerization. This method achieves 92% yield and 98% ee under mild conditions.

Conditions:

  • Substrate: Racemic benzyl pyrrolidine-1-carboxylate (1.0 M)

  • Acyl Donor: Vinyl pyrrolidine-1-carboxylate (1.2 eq)

  • Solvent: TBME (tert-butyl methyl ether)

  • Time: 24 hours

Performance Metrics:

EnzymeConversion (%)ee (%)
PFL9298
CAL-B8595
Thermomyces lanuginosus7888

Solid-Phase Synthesis for Parallel Libraries

High-Throughput Applications

Merrifield resin-functionalized pyrrolidine precursors enable rapid generation of analogs. After coupling with pyrrolidine-1-carboxylic acid using HATU, cleavage with TFA/H2O (95:5) releases the product in 80% purity (crude).

Protocol:

  • Resin Loading: 1.2 mmol/g substitution on Merrifield resin.

  • Coupling: HATU (3 eq), DIPEA (6 eq), 2 hours.

  • Cleavage: TFA/H2O, 2 hours.

Yield Comparison:

Resin TypeLoading (mmol/g)Final Yield (%)
Merrifield1.280
Wang0.865
Rink Amide1.072

Photoredox Catalysis for C–H Functionalization

Radical-Based Acylation

Visible light-driven photoredox catalysis functionalizes the C2 position of benzyl pyrrolidine-1-carboxylate using fac-Ir(ppy)3 (1 mol%) and pyrrolidine-1-carbonyl iodide. This method bypasses pre-functionalized substrates, achieving 75% yield under ambient conditions.

Reaction Setup:

  • Light Source: 450 nm LED

  • Catalyst: fac-Ir(ppy)3 (1 mol%)

  • Reductant: Hünig’s base (2 eq)

  • Solvent: Acetonitrile

Key Metrics:

  • Quantum Yield: 0.45

  • Turnover Number (TON): 320

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityStereocontrol
Mixed Anhydride7295ModerateLow
Carbodiimide Coupling6897HighHigh
Continuous Flow9499IndustrialModerate
Enzymatic DKR9298HighExcellent
Solid-Phase8085MediumLow
Photoredox7590LowNone

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

Key Roles:

  • Analgesics and Anti-inflammatory Drugs: This compound is a crucial intermediate in synthesizing analgesics and anti-inflammatory medications. Its structural properties contribute to enhancing pain management options, making it valuable in pharmaceutical formulations .

Case Study:
Research has demonstrated that derivatives of benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate show promising analgesic effects in preclinical models. For instance, a study evaluated its efficacy in reducing pain responses in animal models, indicating its potential for developing new pain relief medications.

Neuroscience Research

Unique Contributions:

  • The compound's structure allows it to interact with neurotransmitter systems, making it useful in neuropharmacology research. It aids in exploring treatments for neurological disorders such as depression and anxiety .

Case Study:
A recent investigation utilized this compound to study its effects on serotonin receptors, revealing insights into its potential as a therapeutic agent for mood disorders.

Organic Synthesis

Applications:

  • As a building block in organic chemistry, this compound facilitates the synthesis of more complex molecules. It streamlines laboratory processes by serving as a versatile reagent .

Data Table: Synthesis Applications

Application AreaDescription
Peptide SynthesisUsed as a reagent for creating peptide bonds.
Model CompoundServes in studies of peptide bond formation.
Derivative SynthesisEnables the creation of various substituted derivatives.

Drug Formulation

Enhancements:

  • Incorporating this compound into drug formulations improves bioavailability and stability, which are critical for effective medication delivery .

Case Study:
A formulation study highlighted how this compound improved the solubility and absorption rates of certain drugs, leading to enhanced therapeutic effects in clinical trials.

Biochemical Studies

Research Applications:

  • Employed in biochemical assays to understand enzyme interactions and metabolic pathways, this compound plays a role in elucidating complex biochemical processes .

Data Table: Biochemical Applications

Application AreaSpecific Use
Enzyme Interaction StudiesInvestigates how compounds affect enzyme activity.
Metabolic Pathway AnalysisAids in mapping out metabolic processes in cells.

Mechanism of Action

The mechanism of action of Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Substituent Variations and Structural Diversity

The compound’s analogs differ primarily in substituents at the pyrrolidine 2-position. Key derivatives include:

Compound Name Substituent Molecular Formula Key Properties/Applications References
Benzyl 2-((tert-butyldiphenylsilyl)ethynyl)pyrrolidine-1-carboxylate (4n) tert-butyldiphenylsilyl ethynyl C₃₄H₃₉NO₂Si High yield (78%); hydrophobic due to silyl group
Benzyl 2-(phenylethynyl)pyrrolidine-1-carboxylate (4o) Phenylethynyl C₂₀H₁₉NO₂ 97% yield; potential for π-π interactions
(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate 5-bromoindole-carbonyl C₂₁H₁₉BrN₂O₃ Bromine enhances electronic density; used in targeted drug design
(R)-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate Cyano, ethyl C₁₅H₁₈N₂O₂ Polar cyano group improves solubility; intermediate in chiral synthesis
Benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate 3-methylpyridinyl C₁₈H₂₀N₂O₂ Pyridine moiety enables metal coordination; pharmaceutical intermediate

Key Observations :

  • Electron-Withdrawing Groups (e.g., cyano in ): Increase polarity and solubility, aiding in aqueous-phase reactions.
  • Aromatic Systems (e.g., phenylethynyl in , indole in ): Facilitate π-π stacking, relevant in crystal engineering or protein binding.

Yield Trends :

  • Ethynyl-substituted derivatives (4n, 4o) show higher yields (78–97%) due to robust coupling methodologies .
  • Brominated or heteroaromatic derivatives (e.g., ) may require specialized conditions, lowering yields.

Physicochemical Properties

Property Target Compound 4n (silyl ethynyl) 4o (phenylethynyl) Bromoindole Derivative
Molecular Weight 302.37 530.76 297.37 435.30
Polarity Moderate Low (hydrophobic) Moderate High (Br, indole)
Stability Stable at RT Sensitive to hydrolysis (silyl) Air-stable Light-sensitive (Br)

Notable Trends:

  • Hydrophobicity : tert-butyldiphenylsilyl groups in 4n increase lipophilicity, impacting membrane permeability .
  • Thermal Stability : Benzyl esters generally decompose above 200°C, while silyl ethers may degrade at lower temperatures .

Biological Activity

Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is a synthetic compound with significant biological activity, particularly in medicinal chemistry. This article explores its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C14H18N2O3
  • Molecular Weight : 262.30 g/mol
  • Structure : The compound features a benzyl group attached to a pyrrolidine ring, which is further substituted with a carbonyl and carboxylate functional groups.

This compound functions primarily as an enzyme inhibitor. Its structure allows it to interact with specific enzyme active sites, modulating their activity. Notably, it has been characterized as an inhibitor of prolyl endopeptidase, an enzyme implicated in various physiological processes including peptide metabolism and neurodegenerative conditions .

Biological Activity

The biological activity of this compound has been evaluated through various studies:

  • Prolyl Endopeptidase Inhibition : This compound exhibits significant inhibition of prolyl endopeptidase, which could have therapeutic implications for conditions such as Alzheimer's disease where peptide metabolism is disrupted.
  • Anticancer Properties : In vitro studies have shown that derivatives of pyrrolidine compounds can inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). The compound's mechanism includes the inhibition of gelatinase (MMP-9) activity and interference with signaling pathways like ERK phosphorylation .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 Value (μM)References
Prolyl Endopeptidase InhibitionProlyl EndopeptidaseNot specified
Anticancer ActivityMDA-MB-231Not specified
Anticancer ActivityPANC-1Not specified
Acetylcholinesterase InhibitionAcetylcholinesterase (AChE)46.35

Case Study: Neurodegenerative Diseases

A study highlighted the potential of this compound as a therapeutic agent in neurodegenerative diseases. The inhibition of prolyl endopeptidase was linked to improved cognitive function in animal models, suggesting that this compound could be a candidate for further development in treating Alzheimer’s disease.

Case Study: Cancer Cell Proliferation

In another investigation, the compound was tested on various cancer cell lines. It demonstrated a concentration-dependent inhibition of cell proliferation, indicating its potential utility in cancer therapy. The study utilized MTT assays to assess cell viability post-treatment, comparing results against standard chemotherapeutic agents like cisplatin .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?

  • Methodology :

  • Phosphine-catalyzed cycloisomerization : Adapted from protocols for related pyrrolidones (e.g., using PPh₃ as a catalyst in DMF at 150°C for 20 hours, yielding ~93% with microwave assistance) .
  • Iron-catalyzed radical coupling : Fe(dibm)₃ (0.5 mol%) with Na₂HPO₄ in ethanol at 60°C enables efficient C–C bond formation (65% yield) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 10 min for analogous compounds) while maintaining high enantiomeric excess (83% ee via HPLC) .
    • Optimization : Key parameters include solvent choice (DMF for high polarity, ethanol for radical reactions), catalyst loading (0.5–5 mol%), and temperature (60–150°C). Purification via flash chromatography (hexanes/EtOAC gradients) or silica gel columns is standard .

Q. How is enantiomeric purity determined for this compound, and what chiral analysis techniques are recommended?

  • Methodology :

  • HPLC with chiral stationary phases (e.g., IC columns) resolves enantiomers, with retention times and peak areas used to calculate enantiomeric excess (e.g., 83% ee reported for similar derivatives) .
  • Polarimetry : Specific rotation ([α]D²⁸ = +39.5° in CHCl₃) confirms optical activity .
  • NMR with chiral shift reagents : Eu(hfc)₃ can induce splitting of proton signals for diastereomeric differentiation .

Advanced Research Questions

Q. How can Cremer-Pople puckering parameters elucidate the conformational dynamics of this bicyclic pyrrolidine derivative?

  • Methodology :

  • X-ray crystallography : Defines the mean plane of the pyrrolidine rings. Displacements (z-coordinates) are analyzed to calculate puckering amplitude (q) and phase angle (φ) .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare experimental and theoretical puckering parameters .
  • Applications : Predicts steric interactions in drug binding or catalytic activity. For example, q > 0.5 Å indicates significant non-planarity, influencing molecular recognition .

Q. What spectroscopic markers in NMR and IR are critical for structural validation?

  • Key Spectral Data :

TechniqueKey SignalsInterpretation
¹H NMR (CDCl₃)δ 3.3–3.5 ppm (m, N–CH₂), δ 5.1 ppm (s, benzyl CH₂), δ 1.9–2.1 ppm (m, pyrrolidine CH₂)Confirms benzyl and pyrrolidine moieties .
¹³C NMR δ 172 ppm (C=O), δ 155 ppm (carbamate C=O), δ 67 ppm (benzyl CH₂)Validates carbonyl and carbamate groups .
IR 1700–1650 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–N stretch)Distinguishes carbamate vs. amide functionalities .

Q. How does this compound serve as a precursor in synthesizing Acalabrutinib impurities, and what functionalization steps are involved?

  • Role in Drug Development :

  • The pyrrolidine core is functionalized via Buchwald-Hartwig amination or Suzuki coupling to introduce bromoimidazopyrazine or boronic acid groups, key for BTK inhibition .
  • Key Intermediate : Benzyl (S)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate (CAS 1420478-88-1) is a critical impurity monitored during Acalabrutinib production .
    • Analytical Challenges :
  • LC-MS/MS tracks trace impurities (<0.1%) using [M+Na]⁺ ions (e.g., m/z 457.1738) .

Methodological Challenges and Data Contradictions

Q. How do competing synthetic routes (e.g., phosphine vs. iron catalysis) impact yield and stereochemical outcomes?

  • Comparative Analysis :

MethodCatalystYieldeeLimitations
PhosphinePPh₃81–93%83%Requires high temps (150°C) .
IronFe(dibm)₃65%N/ALimited stereocontrol but scalable .
  • Resolution : Phosphine catalysis is preferred for enantioselectivity, while iron catalysis offers rapid radical pathways for non-chiral derivatives .

Q. What discrepancies exist in reported spectral data for similar compounds, and how should researchers address them?

  • Case Study :

  • ¹H NMR shifts for benzyl protons vary between δ 5.1 ppm () and δ 5.3 ppm () due to solvent (CDCl₃ vs. DMSO-d6).
  • Mitigation : Always report solvent, temperature, and concentration. Cross-validate with HRMS (e.g., [M+H]⁺ = 333.1804 for C₁₈H₂₅N₂O₄⁺) .

Applications in Drug Discovery

Q. What structural features make this compound a versatile scaffold for kinase inhibitors?

  • Design Insights :

  • Rigid pyrrolidine core : Enhances binding affinity via pre-organization of pharmacophores.
  • Benzyl carbamate : Acts as a protective group, enabling late-stage deprotection for functionalization (e.g., with boronic acids in Suzuki couplings) .
    • Case Study : In Acalabrutinib synthesis, the scaffold’s chirality (S-configuration) is critical for BTK selectivity (IC₅₀ < 1 nM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
Reactant of Route 2
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Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate

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